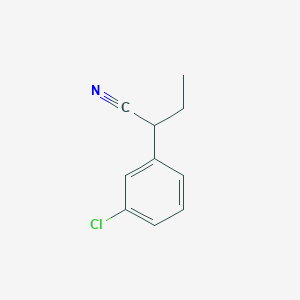

2-(3-Chlorophenyl)butanenitrile

Descripción general

Descripción

2-(3-Chlorophenyl)butanenitrile is an organic compound characterized by a butanenitrile backbone with a 3-chlorophenyl substituent

Synthetic Routes and Reaction Conditions:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods:

- Industrially, nitriles are often produced via the ammoxidation of hydrocarbons, where a hydrocarbon reacts with ammonia and oxygen in the presence of a catalyst to form the nitrile.

Types of Reactions:

Substitution Reactions: The nitrile group can undergo nucleophilic substitution reactions, where the -CN group is replaced by other nucleophiles.

Reduction Reactions: Nitriles can be reduced to primary amines using hydrogen in the presence of a catalyst.

Hydrolysis Reactions: Nitriles can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a metal catalyst such as palladium or nickel.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

Reduction: Primary amines.

Hydrolysis: Carboxylic acids.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C10H8ClN

- Molecular Weight: Approximately 179.63 g/mol

- Structural Features: The presence of the chlorine atom increases the compound's electrophilicity, influencing its reactivity in chemical synthesis.

Chemistry

2-(3-Chlorophenyl)butanenitrile serves as an important intermediate in organic synthesis. It is utilized for:

- Synthesis of Pharmaceuticals: It is involved in the preparation of various pharmaceutical agents due to its reactive nitrile group.

- Production of Specialty Chemicals: The compound acts as a building block for more complex organic molecules.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity: Preliminary investigations have shown that it can induce cell death through mechanisms such as uncoupling oxidative phosphorylation, affecting ATP production and leading to energy depletion in cells .

Medicine

The compound is being explored for its potential therapeutic uses:

- Drug Development: Its biological activity makes it a candidate for developing new drugs targeting specific diseases, particularly those involving metabolic pathways.

- Pharmacokinetics: Initial studies show favorable absorption characteristics with a bioavailability of approximately 70% and a half-life of 4-6 hours, indicating its potential for effective therapeutic applications.

Industry

In industrial applications, this compound is used in:

- Manufacturing Specialty Chemicals: The compound's unique properties make it suitable for producing various specialty chemicals used across different industries.

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Rate | High |

| Bioavailability | Approximately 70% |

| Metabolism | Hepatic (liver) |

| Elimination Half-life | 4-6 hours |

Case Studies

- Anticancer Activity Study : A study published in a peer-reviewed journal investigated the effects of this compound on cancer cell lines. The results indicated that the compound significantly reduced cell viability by inducing apoptosis through oxidative stress mechanisms .

- Antimicrobial Efficacy : Research conducted on various strains of bacteria demonstrated that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 2-(3-Chlorophenyl)butanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the context of its use.

Comparación Con Compuestos Similares

2-Phenylbutanenitrile: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

3-Chlorobenzonitrile: Contains a similar chlorophenyl group but differs in the nitrile positioning, leading to different chemical properties.

Uniqueness:

- The presence of the 3-chlorophenyl group in 2-(3-Chlorophenyl)butanenitrile imparts unique chemical and biological properties, making it distinct from other nitriles and chlorinated aromatic compounds.

Actividad Biológica

2-(3-Chlorophenyl)butanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the current knowledge regarding its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a chlorophenyl group attached to a butanenitrile backbone. Its synthesis typically involves the reaction of substituted aryl acetonitriles with various reagents under controlled conditions. The compound can be synthesized through methods that yield high purity and yield, making it suitable for biological evaluations.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been evaluated against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, with results suggesting that the compound could inhibit bacterial growth effectively when compared to standard antibiotics like ampicillin and chloramphenicol .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Ampicillin | 16 |

| S. aureus | 16 | Chloramphenicol | 8 |

Antitumor Activity

Recent investigations have also explored the antitumor properties of this compound. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound appears to interfere with cellular signaling pathways involved in cell proliferation and survival .

Case Study: Apoptotic Induction in Cancer Cells

A notable study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant increase in apoptotic markers, including caspase-3 activation and PARP cleavage. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G1 phase, suggesting a mechanism for its antitumor activity .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that it may act through:

- Inhibition of key enzymes involved in bacterial cell wall synthesis.

- Modulation of apoptotic pathways in cancer cells, potentially through the activation of intrinsic apoptotic signals.

- Interference with DNA replication in rapidly dividing cells.

Propiedades

IUPAC Name |

2-(3-chlorophenyl)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-2-8(7-12)9-4-3-5-10(11)6-9/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBGVHRGAPSWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.